Cas no 2229601-48-1 (1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride)

1-(2-Methylpropyl)-1H-pyrazole-5-sulfonyl fluoride is a sulfonyl fluoride derivative with applications in medicinal chemistry and chemical biology. Its reactive sulfonyl fluoride group enables selective covalent modification of nucleophilic residues, such as serine or tyrosine, in proteins and enzymes. This compound is particularly valuable for activity-based protein profiling (ABPP) and the development of covalent inhibitors. The 2-methylpropyl substituent enhances lipophilicity, potentially improving membrane permeability. Its stability under physiological conditions makes it suitable for probing biological systems. The pyrazole core offers a versatile scaffold for further functionalization, allowing tailored interactions with target biomolecules. This reagent is useful for researchers exploring irreversible inhibition strategies or studying protein-ligand interactions.
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride structure
2229601-48-1 structure
商品名:1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
CAS番号:2229601-48-1
MF:C7H11FN2O2S
メガワット:206.237843751907
CID:6251550
PubChem ID:165652492

1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
    • 2229601-48-1
    • EN300-1582617
    • インチ: 1S/C7H11FN2O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3
    • InChIKey: VJGLGOWMAPBLAY-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=NN1CC(C)C)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 206.05252693g/mol
  • どういたいしつりょう: 206.05252693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 60.3Ų

1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1582617-0.1g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
0.1g
$1459.0 2023-06-04
Enamine
EN300-1582617-5.0g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
5g
$4806.0 2023-06-04
Enamine
EN300-1582617-10000mg
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
10000mg
$4236.0 2023-09-24
Enamine
EN300-1582617-5000mg
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
5000mg
$2858.0 2023-09-24
Enamine
EN300-1582617-250mg
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
250mg
$906.0 2023-09-24
Enamine
EN300-1582617-1.0g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
1g
$1658.0 2023-06-04
Enamine
EN300-1582617-0.25g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
0.25g
$1525.0 2023-06-04
Enamine
EN300-1582617-2.5g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
2.5g
$3249.0 2023-06-04
Enamine
EN300-1582617-10.0g
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
10g
$7128.0 2023-06-04
Enamine
EN300-1582617-50mg
1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride
2229601-48-1
50mg
$827.0 2023-09-24

1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride 関連文献

1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluorideに関する追加情報

Introduction to 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride (CAS No: 2229601-48-1)

1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride, identified by the CAS number 2229601-48-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, which is well-documented for its versatile applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug discovery processes.

The sulfonyl fluoride moiety is particularly noteworthy due to its ability to participate in nucleophilic substitution reactions, which are fundamental in the synthesis of biologically active molecules. This feature allows 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride to be utilized in the construction of more complex structures, including heterocyclic compounds that exhibit potential therapeutic properties. In recent years, there has been a growing interest in pyrazole derivatives due to their demonstrated efficacy in various pharmacological applications.

Recent studies have highlighted the importance of pyrazole-based compounds in the development of novel drugs. For instance, derivatives of pyrazole have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. The specific modification of the pyrazole ring with functional groups such as sulfonyl fluorides can significantly influence the biological activity of the molecule. This has led to extensive research into optimizing synthetic routes to produce compounds like 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride with high yield and purity.

The synthetic utility of 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride lies in its ability to serve as a precursor for more complex molecules. The sulfonyl fluoride group can be readily converted into other functional groups through various chemical transformations, such as hydrolysis or nucleophilic aromatic substitution. This flexibility makes it an indispensable tool in the chemist's arsenal for constructing novel scaffolds with tailored biological activities.

In the context of drug discovery, the incorporation of fluorine-containing sulfonyl groups has been shown to enhance the metabolic stability and binding affinity of drug candidates. The electron-withdrawing nature of fluorine atoms can improve the pharmacokinetic properties of molecules, making them more suitable for therapeutic use. Consequently, compounds like 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride are being explored as key intermediates in the synthesis of next-generation pharmaceuticals.

One of the most compelling aspects of 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride is its role in facilitating cross-coupling reactions, which are pivotal in modern synthetic organic chemistry. These reactions allow for the efficient construction of carbon-carbon bonds, a fundamental requirement for creating complex molecular architectures. The pyrazole ring, with its electron-deficient nature, can participate in various coupling reactions, including Suzuki-Miyaura and Heck couplings, when appropriately functionalized.

The pharmaceutical industry has been particularly keen on leveraging pyrazole derivatives due to their broad spectrum of biological activities. For example, recent research has demonstrated that certain pyrazole-based compounds exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. This has spurred interest in developing new derivatives with enhanced therapeutic profiles. The synthetic accessibility of 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride makes it an attractive starting point for such investigations.

From a chemical perspective, the reactivity of sulfonyl fluorides is well-studied and understood. These compounds are known for their ability to undergo facile displacement reactions with nucleophiles, including amines and alcohols. This property is exploited in medicinal chemistry to introduce various functional groups into biologically active molecules. The versatility of 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride stems from this reactivity profile, which allows chemists to tailor molecular structures with precision.

The application of computational methods has further enhanced our understanding of how pyrazole-based compounds interact with biological targets. Molecular modeling techniques have been used to predict binding affinities and optimize drug-like properties. These computational approaches complement traditional experimental methods and have accelerated the discovery process in drug development pipelines. Compounds like 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride are often used as starting points for such computational studies due to their well-defined structures and known reactivity.

In conclusion, 1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl fluoride (CAS No: 2229601-48-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for pyrazole derivatives, compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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